1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Overview
Description
“1-(pyrrolidin-2-ylmethyl)-1H-pyrazole” is a biochemical compound used for proteomics research . It has a molecular formula of C9H18N2 .
Synthesis Analysis
The synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole and its piperidine-derived homologues has been reported in the literature . The synthesis involves the alkylation of azoles (such as pyrazoles, imidazoles, and triazoles) with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . This two-step method allows for the synthesis of the title compounds in 16–65% yields .Molecular Structure Analysis
The molecular structure of “1-(pyrrolidin-2-ylmethyl)-1H-pyrazole” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving “1-(pyrrolidin-2-ylmethyl)-1H-pyrazole” are primarily based on the pyrrolidine ring. The pyrrolidine ring can be functionalized or constructed from different cyclic or acyclic precursors . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Scientific Research Applications
Medicinal Chemistry: COX-2 Inhibition
One of the significant applications of pyrrolidine derivatives is in the development of selective COX-2 inhibitors. These compounds are crucial in creating anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. A study highlighted a compound with a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, which showed potent COX-2 inhibition with an IC50 value of 1 µM . This suggests that modifications of the pyrrolidine moiety can lead to significant pharmacological activities.
Asymmetric Organocatalysis
Pyrrolidine derivatives are widely used in asymmetric organocatalysis, which is essential for producing chiral molecules. The synthesis of (S)-1-(pyrrolidin-2-ylmethyl)quinuclidinium bromide, starting from L-proline, is an example of such application. This compound has been used in asymmetric phase-transfer catalysis, facilitating the transfer of compounds from one reaction phase to another .
Drug Design: Enhancing Pharmacokinetics
The pyrrolidine ring is often incorporated into drug molecules to enhance their pharmacokinetic properties. Its non-planarity and ability to introduce stereochemistry into the molecule can significantly affect the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles .
Structural Diversity in Drug Discovery
The saturated nature of the pyrrolidine ring allows for a high degree of structural diversity in drug discovery. This diversity is beneficial for exploring pharmacophore space and can lead to the discovery of novel biologically active compounds .
Lead-Oriented Synthesis
Pyrrolidine derivatives are used in lead-oriented synthesis to create rigid molecular frameworks. This rigidity can be crucial for the binding affinity and specificity of lead compounds in drug discovery processes .
Alkylation Reactions
The pyrrolidine moiety is also involved in alkylation reactions, which are fundamental in organic synthesis. These reactions can be used to modify the pyrrolidine ring itself or to introduce the pyrrolidine structure into other molecules, thereby altering their chemical and biological properties .
Safety and Hazards
Future Directions
The future directions for “1-(pyrrolidin-2-ylmethyl)-1H-pyrazole” and similar compounds could involve further exploration of their potential in drug discovery . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is potential for the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-8(9-4-1)7-11-6-2-5-10-11/h2,5-6,8-9H,1,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROSSDZFPHQESU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649332 | |
Record name | 1-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrrolidin-2-ylmethyl)-1H-pyrazole | |
CAS RN |
1171334-97-6 | |
Record name | 1-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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